molecular formula C6H6Cl3NO B012741 2,4-Dichloro-3-aminophenol hydrochloride CAS No. 61693-43-4

2,4-Dichloro-3-aminophenol hydrochloride

Cat. No. B012741
Key on ui cas rn: 61693-43-4
M. Wt: 214.5 g/mol
InChI Key: MQWQWQBIVSVACH-UHFFFAOYSA-N
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Patent
US04129414

Procedure details

85 g. of 2,4-dichloro-3-nitrophenol was reduced in 900 ml. of ethanol with 9 g. of Raney nickel as a catalyst at 40° C. and 20 excess atmosphere hydrogen pressure. After the reduction, the solution was liberated of the catalyst, acidified with hydrochloric acid, and prepared in the usual manner. 62 g. of 2,4-dichloro-3-aminophenol hydrochloride (equivalent to 70.4% of theory) was obtained in the form of white crystals with a decomposition point of 177°-183° C. The mass spectrum showed 178 mols (calc. 178). Analysis yielded the following values:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[C:6]([Cl:11])[CH:5]=[CH:4][C:3]=1[OH:12].[H][H].Cl>[Ni].C(O)C>[ClH:1].[Cl:1][C:2]1[C:7]([NH2:8])=[C:6]([Cl:11])[CH:5]=[CH:4][C:3]=1[OH:12] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1[N+](=O)[O-])Cl)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 40° C.
CUSTOM
Type
CUSTOM
Details
prepared in the usual manner

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=C(C=CC(=C1N)Cl)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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